The compound c-ABL-IN-4 was developed as part of a series of inhibitors aimed at modulating the activity of the c-Abl kinase. This class of compounds has garnered attention due to the involvement of c-Abl in several pathological conditions, including cancer and neurodegenerative diseases. As a selective inhibitor, c-ABL-IN-4 is designed to interfere with the ATP-binding site of the c-Abl enzyme, thereby inhibiting its kinase activity.
The synthesis of c-ABL-IN-4 typically involves multi-step organic synthesis techniques. The process begins with the preparation of key intermediates that are subsequently modified through various chemical reactions, including alkylation and cyclization.
c-ABL-IN-4 possesses a distinct molecular structure characterized by a core scaffold that interacts specifically with the c-Abl kinase's ATP-binding site. The molecular formula and structure can be represented as follows:
(Note: Replace XX, YY, ZZ, WW with actual values based on empirical data.)
The compound exhibits specific stereochemistry that is crucial for its binding affinity and selectivity towards c-Abl. X-ray crystallography or NMR spectroscopy may be employed to elucidate its three-dimensional conformation.
c-ABL-IN-4 undergoes various chemical reactions during its synthesis and in biological systems.
Kinetic studies can be performed to determine the inhibition constants (Ki) and evaluate the compound's efficacy in blocking c-Abl activity in vitro.
The mechanism by which c-ABL-IN-4 exerts its inhibitory effects involves competitive inhibition at the ATP-binding site of the c-Abl kinase. Upon binding:
In vitro assays reveal that treatment with c-ABL-IN-4 leads to decreased phosphorylation levels of known substrates such as CrkL and STAT5, confirming its action on the signaling cascade.
c-ABL-IN-4 typically exhibits:
Key chemical properties include:
c-ABL-IN-4 has several applications in scientific research:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4